molecular formula C15H13FO4 B6405579 3-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261932-79-9

3-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6405579
CAS RN: 1261932-79-9
M. Wt: 276.26 g/mol
InChI Key: NCDUSQLDEZNTML-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, abbreviated as 3-DMPFBA, is a synthetic compound with a wide range of applications in scientific research. It has been studied extensively over the years and is used in a variety of laboratory experiments.

Scientific Research Applications

3-DMPFBA has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as antibiotics, antifungals, and other pharmaceuticals. It is also used in the synthesis of fluorescent probes, which are used to detect and quantify various analytes in biological samples. Additionally, 3-DMPFBA has been used in the synthesis of organic semiconductors, which are used in the fabrication of solar cells and other electronic devices.

Mechanism of Action

The mechanism of action of 3-DMPFBA is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing electrons to be transferred from the starting materials to the product. Additionally, the compound is thought to act as a catalyst, speeding up the reaction rate and increasing the yield of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPFBA are not well studied. However, the compound has been shown to have some inhibitory effects on certain enzymes, such as cytochrome P450 enzymes. Additionally, 3-DMPFBA has been shown to have some antifungal activity, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-DMPFBA in laboratory experiments is its high purity. The compound is typically available in a 95% purity, making it suitable for use in a variety of applications. Additionally, the compound is relatively stable and has a low melting point, making it easy to handle and store. However, the compound is sensitive to light and air, and should be stored in a dark, airtight container.

Future Directions

The future of 3-DMPFBA is promising, as the compound has many potential applications in scientific research. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further studies are needed to explore the potential of the compound in the synthesis of organic semiconductors and fluorescent probes. Finally, research should be conducted to explore the potential of 3-DMPFBA as an inhibitor of cytochrome P450 enzymes and as an antifungal agent.

Synthesis Methods

3-DMPFBA can be synthesized from a variety of starting materials, including 2,5-dimethoxybenzaldehyde, 5-fluorobenzoic acid, and sodium hydroxide. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the aldehyde and the acid in the presence of sodium hydroxide to form the product. The second step involves the purification of the product by recrystallization.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-12-3-4-14(20-2)13(8-12)9-5-10(15(17)18)7-11(16)6-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDUSQLDEZNTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690822
Record name 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-79-9
Record name 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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